molecular formula C15H10Cl2F2N2O3S B2884848 N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide CAS No. 2094363-32-1

N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide

Cat. No.: B2884848
CAS No.: 2094363-32-1
M. Wt: 407.21
InChI Key: UCYWJNNRMCIMIK-UHFFFAOYSA-N
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Description

“N-[(5,6-dichloropyridin-3-yl)sulfonyl]-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide” is a complex organic compound. It contains a pyridine ring which is a basic aromatic six-membered ring with one nitrogen atom . The pyridine ring in this compound is substituted with two chlorine atoms . It also contains a sulfonyl group (SO2), a difluorophenyl group, and a cyclopropane ring.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and rings . The dichloropyridine ring, the difluorophenyl group, the sulfonyl group, and the cyclopropane ring would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and the reagents present. The pyridine ring might undergo electrophilic substitution reactions, and the sulfonyl group could potentially be reduced . The cyclopropane ring might undergo ring-opening reactions under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. For example, the presence of the polar sulfonyl group and the polar amide group might increase its solubility in polar solvents . The dichloropyridine ring might make the compound more dense and increase its boiling point .

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. If it’s intended to be a drug or pesticide, for example, the mechanism of action would depend on the specific biological target .

Future Directions

The future research directions for this compound would depend on its intended use and its observed properties. If it shows promising biological activity, for example, it might be studied further as a potential drug . Alternatively, if it has interesting chemical properties, it might be studied from a purely chemical perspective .

Properties

IUPAC Name

N-(5,6-dichloropyridin-3-yl)sulfonyl-2-(2,3-difluorophenyl)cyclopropane-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F2N2O3S/c16-11-4-7(6-20-14(11)17)25(23,24)21-15(22)10-5-9(10)8-2-1-3-12(18)13(8)19/h1-4,6,9-10H,5H2,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCYWJNNRMCIMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)NS(=O)(=O)C2=CC(=C(N=C2)Cl)Cl)C3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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